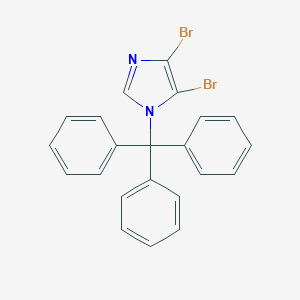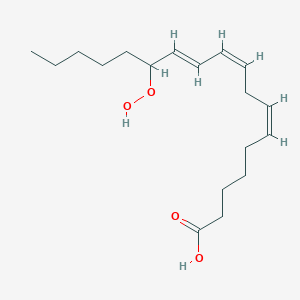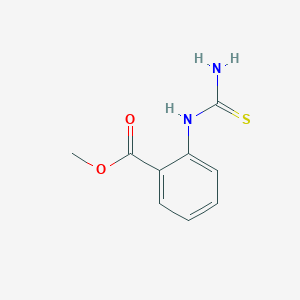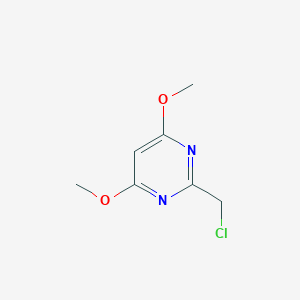
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMBP and is known for its ability to selectively bind to certain proteins and enzymes in the body. In
Mechanism of Action
The mechanism of action of BMBP is through its ability to selectively bind to certain proteins and enzymes. BMBP binds to these proteins and enzymes through specific interactions with their amino acid residues. This binding can lead to changes in the conformation and activity of the protein or enzyme, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BMBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BMBP can inhibit the activity of certain enzymes, including glycosidases and proteases. BMBP has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that BMBP can reduce inflammation and improve glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BMBP in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a valuable tool for studying their functions and interactions. BMBP is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to using BMBP in lab experiments. One limitation is that BMBP may not be effective in all experimental systems, as its binding affinity and specificity may vary depending on the protein or enzyme being studied.
Future Directions
There are several future directions for research on BMBP. One area of research is in the development of new drugs and therapies that target specific proteins and enzymes. BMBP can be used as a starting point for the development of new compounds that have improved binding affinity and specificity. Another area of research is in the study of protein-protein interactions. BMBP can be used to study the interactions between different proteins and enzymes, which can provide valuable insights into their functions and roles in cellular processes. Finally, further research is needed to fully understand the biochemical and physiological effects of BMBP, particularly in vivo.
Synthesis Methods
BMBP is a complex chemical compound that requires a multi-step synthesis process. The synthesis of BMBP involves the reaction of various organic compounds, including benzoyl chloride, propylamine, and mannose. The process involves several steps, including the protection of mannose with a benzyl group, the reaction of benzoyl chloride with propylamine, and the deprotection of the benzyl group. The final product is purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
BMBP has been studied extensively for its potential applications in scientific research. One of the primary uses of BMBP is in the study of protein-protein interactions. BMBP has been shown to selectively bind to certain proteins and enzymes, making it a valuable tool for studying their functions and interactions. BMBP has also been used in the development of new drugs and therapies, as it can be used to target specific proteins and enzymes that are involved in disease processes.
properties
CAS RN |
119188-97-5 |
|---|---|
Molecular Formula |
C29H37NO14 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
4-benzoyl-N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]-2-tritiopropan-2-yl]-N-tritiobenzamide |
InChI |
InChI=1S/C29H37NO14/c31-10-20(35)25(40)27(22(37)12-33)43-14-19(15-44-28(23(38)13-34)26(41)21(36)11-32)30-29(42)18-8-6-17(7-9-18)24(39)16-4-2-1-3-5-16/h1-11,19-23,25-28,33-38,40-41H,12-15H2,(H,30,42)/t20-,21-,22-,23-,25-,26-,27-,28-/m1/s1/i19T/hT |
InChI Key |
BSTDRJRJBYFKIU-IOOKBIAFSA-N |
Isomeric SMILES |
[3H]C(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)N([3H])C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
Other CAS RN |
119188-97-5 |
synonyms |
2-N-(4-benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine BB-BMPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)


![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)






